molecular formula C5H8O B7821955 Pent-3-en-2-one

Pent-3-en-2-one

Cat. No.: B7821955
M. Wt: 84.12 g/mol
InChI Key: LABTWGUMFABVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure Pent-3-en-2-one (IUPAC name: this compound; synonyms: 3-penten-2-one, methyl propenyl ketone) is an α,β-unsaturated ketone with the molecular formula C₅H₈O and molecular weight 84.12 g/mol . Its structure features a conjugated enone system (C=O and C=C bonds), contributing to its reactivity in nucleophilic additions and coordination chemistry. The compound exists as a colorless liquid with a boiling point of 124–126°C and is soluble in organic solvents like toluene and methanol .

Synthesis and Applications this compound is synthesized via oxidation of pent-3-en-2-ol using reagents like pyridinium chlorochromate (PCC) or acidic dichromate . It serves as a versatile precursor in organic synthesis, particularly in forming Schiff bases (e.g., (Z)-4-(phenylamino)this compound) and metal complexes (e.g., Zn(II) complexes) with antimicrobial and cytotoxic properties . Additionally, it is identified as a volatile component in natural products like Luo Han Guo, contributing to odor profiles .

Preparation Methods

Dehydrohalogenation of 3-Chloropentanone

Dehydrohalogenation is a classical method for synthesizing α,β-unsaturated ketones. For pent-3-en-2-one, this involves treating 3-chloropentanone with a strong base to eliminate hydrogen chloride (HCl) and form the double bond. The reaction typically proceeds via an E2 mechanism, producing the (E)-isomer as the major product due to steric considerations .

Reaction Conditions and Optimization

  • Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol or aqueous ethanol.

  • Temperature : 60–80°C under reflux.

  • Yield : 70–85% for the (E)-isomer, with minor amounts of the (Z)-isomer .

Mechanistic Insight :
The base abstracts a β-hydrogen from 3-chloropentanone, facilitating simultaneous elimination of HCl and formation of the conjugated enone system. The transition state favors the (E)-configuration due to reduced steric hindrance between the methyl and carbonyl groups.

ParameterValue/RangeSource
Base Concentration10–20% w/v
Reaction Time2–4 hours
Isomeric Ratio (E:Z)85:15

Acid-Catalyzed Dehydration of 4-Hydroxy-pentan-2-one

Dehydration of 4-hydroxy-pentan-2-one is another prevalent method, leveraging Brønsted or Lewis acids to remove a water molecule and generate the α,β-unsaturated system. Oxalic acid (HOOC-COOH) is the most commonly used catalyst due to its mild acidity and low cost .

Reaction Protocol

  • Catalyst : 5–10 mol% oxalic acid.

  • Solvent : Toluene or xylene to azeotropically remove water.

  • Temperature : 100–120°C under reflux.

  • Yield : 80–90% with high (E)-selectivity .

Mechanistic Pathway :
Protonation of the hydroxyl group by oxalic acid generates a better-leaving group (H₂O), followed by elimination to form the double bond. The conjugated enone stabilizes the product via resonance, driving the reaction to completion.

ParameterValue/RangeSource
Catalyst Loading5–10 mol%
Reaction Time3–5 hours
Isomeric Purity>95% (E)

Oxidation of Pent-3-en-2-ol

Oxidation of the secondary alcohol pent-3-en-2-ol to the corresponding ketone is a direct and efficient route. Jones reagent (CrO₃ in H₂SO₄) is highly effective for this transformation, though milder alternatives like pyridinium chlorochromate (PCC) are also employed .

Experimental Details

  • Oxidizing Agent : Jones reagent (CrO₃/H₂SO₄) in acetone.

  • Conditions : 0–5°C to minimize over-oxidation.

  • Yield : 75–90% .

Mechanistic Considerations :
The chromium(VI) reagent oxidizes the alcohol to a ketone via a two-electron transfer process, forming a chromate ester intermediate that decomposes to release the carbonyl compound.

ParameterValue/RangeSource
Oxidant Equivalents1.5–2.0
Reaction Time30–60 minutes
WorkupQuench with isopropanol

Comparative Analysis of Preparation Methods

The choice of synthetic route depends on factors such as substrate availability, cost, and desired isomeric purity.

MethodAdvantagesLimitationsScale Suitability
DehydrohalogenationHigh (E)-selectivityRequires halogenated precursorLaboratory
Acid-Catalyzed DehydrationHigh yield, inexpensive catalystEnergy-intensive conditionsIndustrial
OxidationDirect, single-step processHazardous oxidizing agentsLaboratory

Key Findings :

  • Industrial production favors acid-catalyzed dehydration due to scalability and cost-effectiveness .

  • Oxidation is preferred for small-scale synthesis where alcohol precursors are readily available .

  • Dehydrohalogenation remains valuable for mechanistic studies but is less practical industrially .

Chemical Reactions Analysis

Radical Reactions with Molecular Oxygen

Pent-3-en-2-yl radicals (derived from pent-3-en-2-one) react with O₂ to form peroxyl radicals and decomposition products. Reaction kinetics and products vary with temperature and pressure:

  • Low temperatures (240–750 K): Recombination with O₂ yields (E/Z)-pent-3-enyl-2-peroxyl radicals .

  • High temperatures (>600 K): Dominant pathway produces (E/Z)-penta-1,3-diene and hydroperoxyl (HO₂) radicals .

Mechanistic Insights:

  • Pressure-dependent master equation simulations show a "fall-off" region where reactivity increases with radical size and alkyl substitution near the radical center .

  • Rate coefficients for pent-3-en-2-yl + O₂ exceed those of smaller allylic radicals (e.g., allyl, 2-propenyl) .

Cyclization and Cycloaddition Reactions

PdCl₂-catalyzed oxidative cycloisomerization of α,β-unsaturated ketones (structurally related to this compound) forms strained cyclic ketones:

  • Example: 3-Cyclopropylideneprop-2-en-1-one undergoes cyclization to 2-alkylidenecyclobutanones .

Reagent/ConditionsProductYield
PdCl₂, oxidative conditions2-AlkylidenecyclobutanonesModerate

Conjugate Addition Reactions

The α,β-unsaturated carbonyl group facilitates nucleophilic conjugate additions:

  • Trichloroacetic acid reaction: Undergoes conjugate addition, forming adducts via electrophilic attack at the β-carbon .

  • Grignard reagents: Add to the carbonyl group, forming alcohols after protonation.

Key Reagents:

  • Nucleophiles: Organolithium compounds, amines, enolates.

  • Electrophiles: Halogens, nitro groups.

Oxidation and Reduction

  • Oxidation: The ketone moiety resists oxidation, but the alkene can be epoxidized (e.g., with mCPBA) or cleaved (e.g., ozonolysis) .

  • Reduction:

    • Catalytic hydrogenation: Reduces the double bond to form pentan-2-one.

    • Selective reduction: NaBH₄ reduces the carbonyl to a secondary alcohol while preserving the alkene.

Thermal Decomposition and Stability

  • Thermal cracking: At elevated temperatures, decomposes to smaller hydrocarbons and CO .

  • Avoided crossing in kinetics: Simulations reveal non-Arrhenius behavior due to complex potential energy surfaces .

Comparative Reactivity of Allylic Radicals

RadicalReactivity (cm³ s⁻¹)Pressure Dependence
Pent-3-en-2-yl>1 × 10⁻¹⁵High
Allyl~1 × 10⁻¹⁶Low
2-Methylbut-3-en-2-yl>1 × 10⁻¹⁵Moderate

Scientific Research Applications

Organic Synthesis

Pent-3-en-2-one serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to undergo Michael addition reactions, aldol condensations, and cycloadditions, making it a valuable building block for more complex molecules.

Reaction TypeDescriptionExample Products
Michael AdditionAddition of nucleophiles to the double bondβ-keto esters
Aldol CondensationFormation of β-hydroxy ketonesComplex ketones
CycloadditionFormation of cyclic compoundsDiels-Alder adducts

Medicinal Chemistry

Research has indicated that this compound derivatives exhibit significant biological activities. Studies have explored its potential anti-inflammatory and anti-cancer properties.

  • Anti-inflammatory Activity : Compounds derived from this compound have been evaluated for their ability to stabilize cell membranes against hypotonic stress, indicating potential therapeutic applications in treating inflammatory conditions .
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting avenues for drug development .

Materials Science

The compound has been investigated for its role in the development of new materials with specific properties. For instance:

  • Polymer Chemistry : this compound can be used as a monomer in the synthesis of polymers with tailored functionalities.
  • Photoconductive Materials : Certain derivatives have been studied for their photoconductive properties, which could lead to applications in electronic devices .

Case Study 1: Synthesis of Cinnoline Derivatives

In a recent study, this compound was utilized as a key intermediate in synthesizing various cinnoline derivatives. The research highlighted its role in creating compounds with notable anti-inflammatory effects through a series of carefully controlled reactions .

Case Study 2: Photoconductivity Research

Another investigation focused on the photoconductive properties of this compound derivatives. The study demonstrated that these compounds exhibit positive photoconductivity under specific conditions, making them suitable candidates for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of pent-3-en-2-one involves its interaction with specific molecular targets and pathways. As a nitric oxide synthase inhibitor, it interferes with the enzyme’s activity, potentially reducing the production of nitric oxide . This action can have various biological effects, including modulation of blood flow and inflammation.

Comparison with Similar Compounds

Structural and Functional Analogs

Compound Molecular Formula Key Features Applications/Properties Reference
Pent-3-en-2-one C₅H₈O α,β-unsaturated ketone; enone system Precursor for Schiff bases, antimicrobial complexes, volatile odorant
(Z)-4-(Phenylamino)this compound (PAPO) C₁₁H₁₁NO Schiff base derivative; intramolecular hydrogen bonding Stronger H-bonding than APO; potential molecular switch
4-Amino-3-penten-2-one (APO) C₅H₉NO Non-aromatic Schiff base; weaker H-bonding Less stable tautomer compared to PAPO
3-(3,4-Dimethoxyphenyl)pentan-2-one C₁₃H₁₈O₃ Substituted ketone; bulky aryl group Pharmaceutical intermediate; synthesis of complex molecules

Key Observations :

  • PAPO vs. APO : PAPO exhibits stronger intramolecular hydrogen bonding (N–H···O=C) than APO, stabilizing its keto-amine tautomer. DFT calculations confirm a ~15 kcal/mol energy barrier for proton transfer in PAPO, making it a candidate for molecular switches .
  • Substituted Derivatives : Bulky substituents (e.g., 4-nitrophenyl in Zn(II) complexes) enhance antimicrobial activity by improving ligand-metal coordination and membrane penetration .

Reactivity Comparison with Other Enones

Enone Reaction Type Outcome Reference
This compound 1,2-Addition with Ph₂CpH Forms 1,3-Me₂-4,6-Ph₂PnH₂ (75% yield); no isomerization to 1,5-isomer
Methyl Vinyl Ketone 1,4-Addition (Michael) Predominantly undergoes conjugate addition with nucleophiles N/A*

Key Observations :

  • This compound favors 1,2-addition with diphenylcyclopentadienyl (Ph₂CpH) under pyrrolidine catalysis, yielding dihydropentalenes. This contrasts with typical enones like methyl vinyl ketone, which undergo 1,4-additions .

Antimicrobial Activity of Metal Complexes

Compound Microbial Inhibition (Zone, mm) Therapeutic Index Reference
(Z)-4-((4-Nitrophenyl)amino)this compound (HL) E. coli: 12 ± 1; S. aureus: 14 ± 1 Low
Zn(II)-HL Complex E. coli: 18 ± 2; S. aureus: 20 ± 2 High (2.5× ligand)
Streptomycin (Control) E. coli: 22 ± 1; S. aureus: 24 ± 1 N/A

Key Observations :

  • The Zn(II) complex of HL shows 2.5× higher activity than the free ligand due to enhanced redox activity and metal-ligand charge transfer .
  • DFT Calculations : The complex’s tetrahedral geometry and low molar conductivity (12.5 µS/cm ) suggest weak electrolytic behavior, favoring cellular uptake .

Research Findings and Implications

  • Cytotoxicity : Carbazole derivatives of this compound (e.g., ECAP) induce apoptosis in A549 lung cancer cells via caspase-3 activation and mitochondrial depolarization .
  • Industrial Relevance : this compound’s role in synthesizing N-heterocyclic carbene-stabilized metal precursors highlights its utility in catalysis and materials science .

Biological Activity

Pent-3-en-2-one, also known as 3-penten-2-one, is a five-carbon unsaturated ketone with the molecular formula C5H8OC_5H_8O. This compound has garnered attention in various fields of research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, supported by case studies and research findings.

This compound has a molecular weight of approximately 84.116 g/mol and is characterized by a double bond between the second and third carbon atoms. Its structure can be represented as follows:

Structure CH3C O CH CHCH3\text{Structure }\text{CH}_3\text{C O CH CHCH}_3

This compound exists in two stereoisomeric forms: (Z)- and (E)-pent-3-en-2-one, with the (Z) form being more commonly studied due to its prevalent biological activities .

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. A study by Jarrahpour et al. (2007) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli125 µg/mL
Pseudomonas aeruginosa250 µg/mL

2. Antioxidant Activity

Research has indicated that this compound possesses significant antioxidant properties. A study published in the Journal of Agricultural and Food Chemistry found that this compound scavenges free radicals, thereby reducing oxidative stress in cells . This property suggests potential applications in food preservation and as a therapeutic agent in oxidative stress-related diseases.

3. Flavoring Agent

This compound is recognized as a key flavoring agent, particularly noted for its chestnut-like aroma found in green tea . Its role as a flavor enhancer in food products highlights its importance in the food industry.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of microbial strains. The results confirmed its effectiveness, particularly against multidrug-resistant strains, suggesting its potential as a natural preservative or therapeutic agent in combating infections .

Case Study 2: Antioxidant Effects on Human Cells

A study involving human cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. The findings indicate that this compound may have protective effects against cellular damage caused by reactive oxygen species .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Pent-3-en-2-one in laboratory settings?

  • Methodological Answer : this compound can be synthesized via aldol condensation of acetone with acetaldehyde under basic conditions (e.g., NaOH). Characterization typically involves gas chromatography-mass spectrometry (GC-MS) for purity analysis, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C NMR), and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups like the carbonyl (C=O) and alkene (C=C) moieties. Ensure reproducibility by adhering to stoichiometric ratios and reaction temperature controls .

Q. How can researchers determine the molecular structure of this compound using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving molecular structures. Crystallize the compound via slow evaporation in a non-polar solvent. Use software suites like SHELXL or WinGX for data refinement, ensuring proper handling of twinning or disorder in the crystal lattice. Validate the structure with R-factor analysis (<5% for high confidence) .

Q. What key physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include boiling point (≈124–126°C), density (0.84 g/cm³), and solubility in organic solvents (e.g., ethanol, diethyl ether). These parameters inform solvent selection for reactions, purification via distillation, and storage conditions (e.g., inert atmosphere to prevent oxidation of the alkene group). Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can computational models predict the reactivity and thermochemical properties of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange terms) accurately calculates bond dissociation energies, ionization potentials, and reaction pathways. Use Gaussian or ORCA software with a 6-31G(d,p) basis set. Validate predictions against experimental thermochemical data (e.g., atomization energies) to refine parameters .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., cell line viability assays in oncology studies) and controlling variables like solvent choice (DMSO vs. aqueous buffers). Perform dose-response curves (IC₅₀ calculations) and validate results with orthogonal methods (e.g., flow cytometry vs. MTT assays). Cross-reference findings with literature in parasitology or microbiology for mechanistic insights .

Q. How can researchers design studies to investigate this compound’s role in modulating microbial or cancer cell pathways?

  • Methodological Answer : Use transcriptomic (RNA-seq) or proteomic (LC-MS/MS) approaches to identify target pathways. For microbial studies, pair exposure assays with gene knockout libraries (e.g., CRISPR-Cas9 in E. coli) to pinpoint resistance mechanisms. In oncology, employ xenograft models to assess in vivo efficacy, ensuring ethical compliance via FINER criteria (Feasible, Novel, Ethical) .

Q. What advanced spectroscopic techniques elucidate the kinetic behavior of this compound in reactive environments?

  • Methodological Answer : Time-resolved FTIR or UV-Vis spectroscopy monitors real-time degradation or reaction kinetics under varying pH/temperature. For photochemical studies, use laser flash photolysis to track transient intermediates. Couple with quantum mechanical calculations (TD-DFT) to correlate spectral data with electronic transitions .

Q. Methodological Frameworks and Best Practices

Q. How should researchers formulate hypotheses about this compound’s mechanisms using PICOT or FINER frameworks?

  • Methodological Answer : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure pharmacological studies. Example: "In Plasmodium falciparum cultures (P), does this compound (I) compared to artemisinin (C) reduce growth rate (O) within 48 hours (T)?" Use FINER to evaluate feasibility and novelty, ensuring alignment with gaps in existing literature .

Q. What statistical tools are recommended for analyzing dose-dependent effects of this compound in biological assays?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic in R’s drc package) to calculate EC₅₀/IC₅₀ values. Validate normality with Shapiro-Wilk tests and apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to enhance reproducibility .

Q. How can crystallographic data for this compound derivatives be optimized for publication?

  • Methodological Answer : Follow IUCr guidelines: report R1/wR2 values, completeness (>98%), and redundancy. Use CIF files for deposition in the Cambridge Structural Database (CSD). For novel derivatives, include hydrogen-bonding networks and Hirshfeld surface analysis in supporting information. Reference SHELXL refinement parameters in the methods section .

Properties

IUPAC Name

pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABTWGUMFABVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060800
Record name 3-Penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; fruity odour becoming pungent on storage
Record name 3-Penten-2-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19939
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol)
Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860-0.865
Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

39.1 [mmHg]
Record name 3-Penten-2-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19939
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

625-33-2
Record name 3-Penten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Penten-2-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pent-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pent-3-en-2-one
Pent-3-en-2-one
Pent-3-en-2-one
Pent-3-en-2-one
Pent-3-en-2-one
Pent-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.